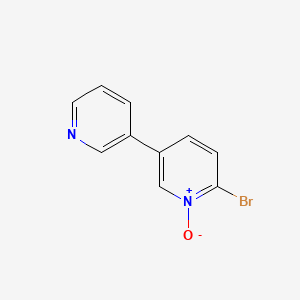
2-Bromo-1-oxo-5-(pyridin-3-yl)-1lambda~5~-pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-1-oxo-5-(pyridin-3-yl)-1lambda~5~-pyridine is a synthetic organic compound that features a bromine atom, a ketone group, and a pyridine ring. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-oxo-5-(pyridin-3-yl)-1lambda~5~-pyridine typically involves the bromination of a precursor pyridine derivative. Common reagents for bromination include bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst or under specific reaction conditions such as light or heat.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale bromination reactions, followed by purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming more oxidized derivatives.
Reduction: Reduction reactions may convert the ketone group to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, 2-Bromo-1-oxo-5-(pyridin-3-yl)-1lambda~5~-pyridine can be used as a building block for the synthesis of more complex molecules.
Biology
The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine
Industry
In industry, such compounds can be used in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action for 2-Bromo-1-oxo-5-(pyridin-3-yl)-1lambda~5~-pyridine would depend on its specific biological or chemical activity. It may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Bromo-1-oxo-5-(pyridin-2-yl)-1lambda~5~-pyridine
- 2-Bromo-1-oxo-5-(pyridin-4-yl)-1lambda~5~-pyridine
Uniqueness
The position of the pyridine ring and the presence of the bromine atom and ketone group make 2-Bromo-1-oxo-5-(pyridin-3-yl)-1lambda~5~-pyridine unique compared to its analogs. These structural differences can influence its reactivity and biological activity.
Propriétés
Numéro CAS |
60940-83-2 |
|---|---|
Formule moléculaire |
C10H7BrN2O |
Poids moléculaire |
251.08 g/mol |
Nom IUPAC |
2-bromo-1-oxido-5-pyridin-3-ylpyridin-1-ium |
InChI |
InChI=1S/C10H7BrN2O/c11-10-4-3-9(7-13(10)14)8-2-1-5-12-6-8/h1-7H |
Clé InChI |
UUJDFSWWJGMQOG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CN=C1)C2=C[N+](=C(C=C2)Br)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{Phenyl[(trimethylsilyl)oxy]methyl}-1,3,2lambda~5~-dioxaphospholan-2-one](/img/structure/B14594660.png)
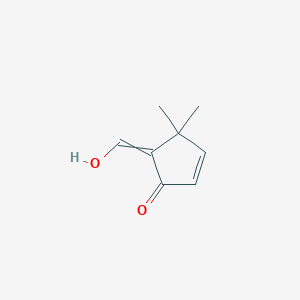
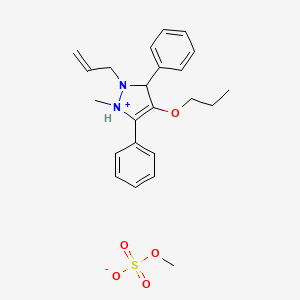


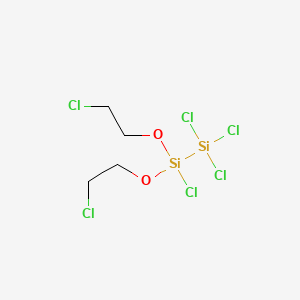

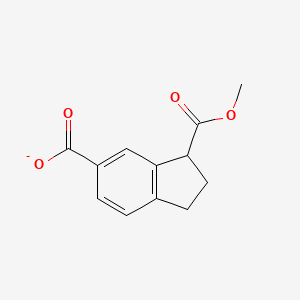
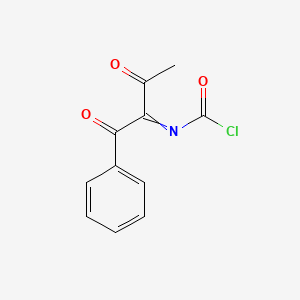
![5-[(4-Chlorophenyl)methyl]-3,3-dimethylcyclohexan-1-one](/img/structure/B14594736.png)
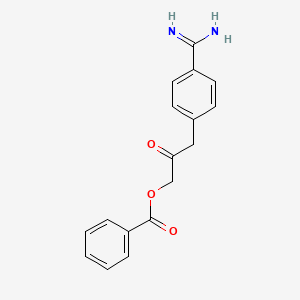

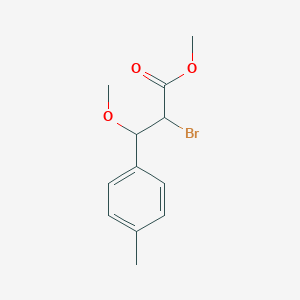
![Benzene, 1-[[bis(4-methylphenyl)phenylmethyl]thio]-2-methyl-](/img/structure/B14594763.png)
